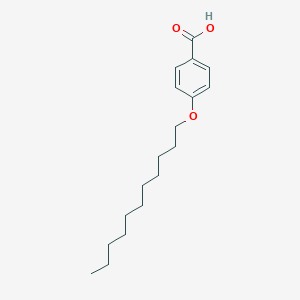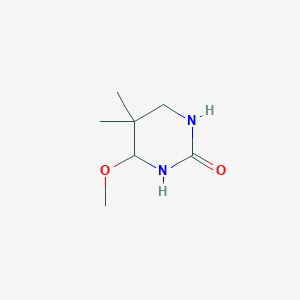
Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one (TDMP) is a chemical compound that has gained significant attention in scientific research in recent years. It is a heterocyclic compound that has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one is not fully understood, but it is believed to involve the interaction of Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one with proteins and enzymes in the body. Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been found to bind to the active site of enzymes, inhibiting their activity. It has also been found to interact with proteins, altering their structure and function. The exact mechanism of action of Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one is still being studied, and further research is needed to fully understand its effects on the body.
Efectos Bioquímicos Y Fisiológicos
Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been found to have various biochemical and physiological effects on the body. In vitro studies have shown that Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one can inhibit the activity of enzymes involved in inflammation and cancer cell growth. It has also been found to modulate the activity of neurotransmitters, potentially leading to its use in the treatment of neurological disorders. In vivo studies have shown that Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one can reduce inflammation and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one in lab experiments is its ability to interact with proteins and enzymes, making it a useful tool for studying their structure and function. Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one is also relatively easy to synthesize, making it readily available for use in research. However, one limitation of using Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one in lab experiments is its potential toxicity, which must be carefully monitored. Additionally, further research is needed to fully understand the mechanism of action of Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one and its effects on the body.
Direcciones Futuras
There are many future directions for research involving Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one. One area of research is the development of Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one-based biosensors for the detection of biomolecules. Another area of research is the use of Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one as a drug delivery system, potentially leading to the development of more effective and targeted therapies. Additionally, further research is needed to fully understand the mechanism of action of Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one and its potential applications in the treatment of neurological disorders and cancer.
Métodos De Síntesis
Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one can be synthesized using a variety of methods, including the reaction of 2,4-pentanedione with guanidine in the presence of a reducing agent such as sodium borohydride. Another method involves the reaction of 2,4-pentanedione with guanidine in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a white crystalline solid that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been found to have potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In biochemistry, Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been studied for its ability to interact with proteins and enzymes, as well as its potential as a biosensor. In pharmacology, Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been studied for its potential as a drug delivery system, as well as its ability to modulate the activity of neurotransmitters.
Propiedades
Número CAS |
17496-94-5 |
|---|---|
Nombre del producto |
Tetrahydro-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one |
Fórmula molecular |
C7H14N2O2 |
Peso molecular |
158.2 g/mol |
Nombre IUPAC |
4-methoxy-5,5-dimethyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C7H14N2O2/c1-7(2)4-8-6(10)9-5(7)11-3/h5H,4H2,1-3H3,(H2,8,9,10) |
Clave InChI |
JCAFJPDEUMZITK-UHFFFAOYSA-N |
SMILES |
CC1(CNC(=O)NC1OC)C |
SMILES canónico |
CC1(CNC(=O)NC1OC)C |
Otros números CAS |
17496-94-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



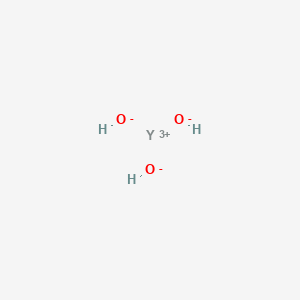
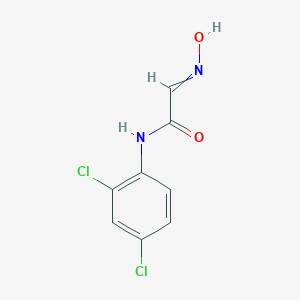
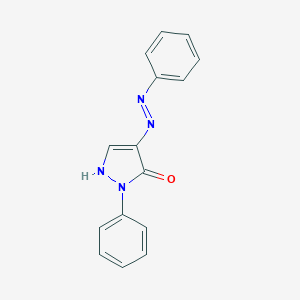
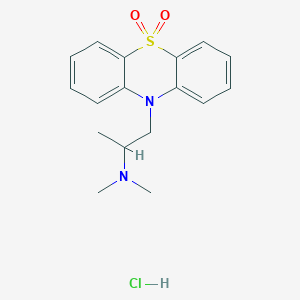
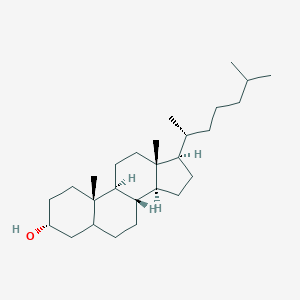


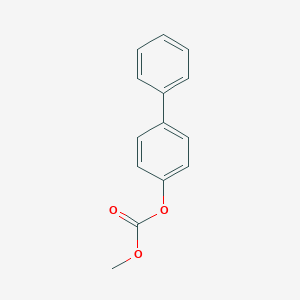
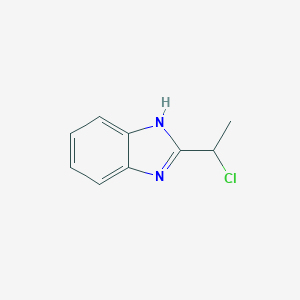
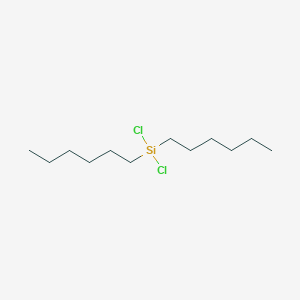
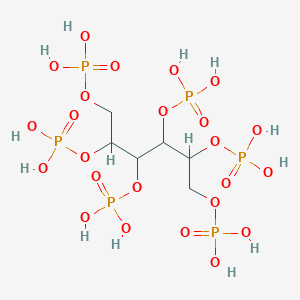
![8,9,10,11-Tetrahydronaphtho[2,1-b][1]benzothiole](/img/structure/B100290.png)
![3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenol;hydrochloride](/img/structure/B100291.png)
